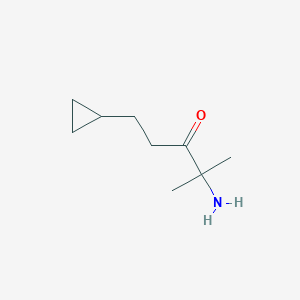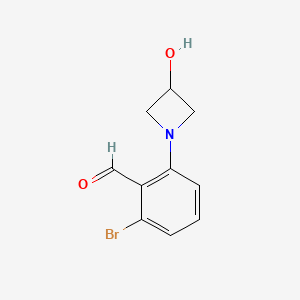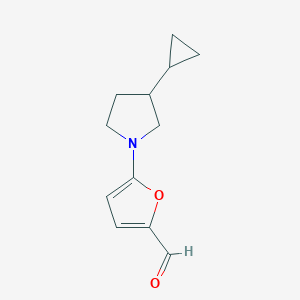![molecular formula C10H11N3OS B13169489 N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide is a compound that features both a thiophene ring and an imidazole ring Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, while imidazole is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then converted to 2-thiopheneacetaldehyde.
Formation of the imidazole ring: The imidazole ring can be synthesized through various methods, such as the cyclization of amido-nitriles in the presence of a nickel catalyst.
Coupling of 2-thiopheneethylamine with the imidazole ring: The final step involves coupling 2-thiopheneethylamine with the imidazole ring to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the thiophene and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted thiophene and imidazole derivatives.
Applications De Recherche Scientifique
N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethylamine: A precursor in the synthesis of N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide.
Thiophene derivatives: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethylamine.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxamide and 1H-imidazole-2-carboxamide.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an imidazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C10H11N3OS |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
N-(2-thiophen-2-ylethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H11N3OS/c14-10(13-6-5-11-8-13)12-4-3-9-2-1-7-15-9/h1-2,5-8H,3-4H2,(H,12,14) |
Clé InChI |
OLIDMQQFCWYMDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCNC(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


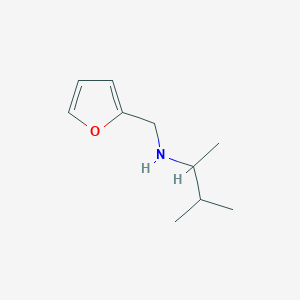
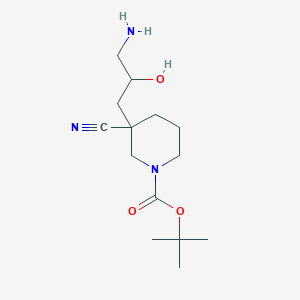
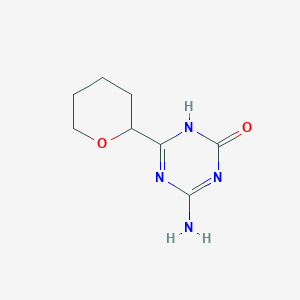
![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
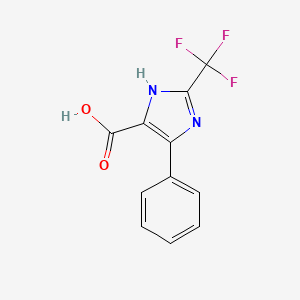
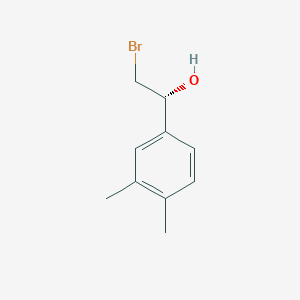
![5-[Methyl(2-methyloxolan-3-YL)amino]furan-2-carbaldehyde](/img/structure/B13169453.png)

